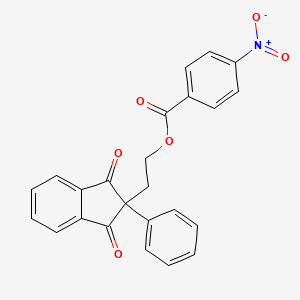
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C24H17NO6 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.10558726 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfhydryl Group Determination
G. Ellman (1959) described a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, including blood. This research emphasizes the importance of aromatic compounds in biochemistry, particularly in understanding the behavior of sulfhydryl groups in various biological contexts (Ellman, 1959).
Functionalization of Nitrobenzodioxoles
The study by Ouassila Amiri-Attou et al. (2005) on the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols highlights the chemical versatility of nitrobenzo derivatives, which may include compounds similar to 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate in their reaction mechanisms or applications (Amiri-Attou, Terme, & Vanelle, 2005).
Isoxazole Synthesis
V. Paradkar et al. (1993) researched the reaction of β-keto ethyleneacetals with hydroxylamine, leading to isoxazole synthesis. This process, involving compounds structurally related to this compound, provides insights into synthetic pathways for creating complex organic structures (Paradkar, Latham, & Krishnaswami, 1993).
Nitrooxy-Derivative of Aspirin
A. Foppoli et al. (2004) studied NCX4016, a nitrooxy-derivative of aspirin, showcasing the potential of nitrooxy derivatives in pharmaceutical applications. This is relevant to the understanding of similar nitro derivatives, like this compound, in medicinal chemistry (Foppoli et al., 2004).
HIV-1 Reverse Transcriptase Inhibitors
The research by G. De Martino et al. (2005) on 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles as HIV-1 non-nucleoside reverse transcriptase inhibitors underlines the pharmaceutical significance of nitro derivatives. This work could guide further exploration into similar compounds like this compound (De Martino et al., 2005).
Fluorescent Nitrobenzoyl Polythiophenes
E. C. Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, demonstrating the use of nitrobenzoyl derivatives in creating fluorescent materials. This could suggest similar applications for this compound in materials science (Coelho, Nascimento, Ribeiro, & Navarro, 2015).
Profluorescent Nitroxides as Polymer Sensors
J. Blinco et al. (2008) developed profluorescent nitroxides to sense radical-mediated damage in polymers. This research could inform similar uses for this compound in polymer science, especially in monitoring and mitigating oxidative damage (Blinco et al., 2008).
Mercury Ion Sensing
The study by Yi-Bin Ruan et al. (2011) on a triazole-linked NBD as a selective sensor for mercury ions in aqueous solutions illustrates the potential of nitrobenzo derivatives in environmental monitoring and analytical chemistry. This could hint at similar sensing applications for this compound (Ruan, Maisonneuve, & Xie, 2011).
Mesomorphic Properties in Liquid Crystals
H. Sugiura et al. (1991) explored the thermal properties of nitrobenzoyloxy benzoates, revealing their potential in liquid crystal technology. Such research can provide insights into the applications of similar nitrobenzoyl compounds in the development of advanced materials (Sugiura, Saklrai, Masuda, Takeda, Kusabayashi, & Takenaka, 1991).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information or specific studies on this compound, it’s difficult to predict its mechanism of action .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)ethyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c26-21-19-8-4-5-9-20(19)22(27)24(21,17-6-2-1-3-7-17)14-15-31-23(28)16-10-12-18(13-11-16)25(29)30/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBWCSOMIIQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)
![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)


